Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLBCVBRLDHUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460537 | |
| Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-53-8 | |
| Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate can be synthesized through a multi-step process involving the esterification of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid with methanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted esters or pyrrolidinones from substitution reactions .
Scientific Research Applications
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate is a chemical compound with a molecular formula of and a molecular weight of approximately 223.22 g/mol. It is an ester derived from benzoic acid and 2,5-dioxopyrrolidine, featuring a pyrrolidine ring that contributes to its chemical properties. Research indicates that related compounds exhibit various biological activities.
Applications
This compound has potential applications in pharmaceuticals and chemical research.
Pharmaceuticals
- As a precursor for developing drugs with antimicrobial or anti-inflammatory properties .
- Novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide displayed prominent analgesic effects in animal models of pain.
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It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticonvulsant and analgesic properties .
- In studies involving animal models, the compound demonstrated significant anticonvulsant properties and was effective in reducing seizure activity in tests such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures.
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) is a broad-spectrum hybrid anticonvulsant which showed potent protection across the most important animal acute seizure models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test in mice .
Chemical Research
- Utilized in synthetic applications .
- In the development of advanced materials with specific chemical and physical properties.
- Employed in studies investigating the interaction of small molecules with biological targets .
Analgesic Effects
- Novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide displayed prominent analgesic effects in animal models of pain. The compounds were tested in various animal models of pain, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice and demonstrated potent analgesic effects in these models.
Anticonvulsant Activity
- A focused set of original hybrid pyrrolidine-2,5-dione derivatives was evaluated for their anticonvulsant activity. The lead compound demonstrated broad-spectrum protective effects across various seizure models, indicating its potential as a therapeutic agent for epilepsy and neuropathic pain.
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N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) as a broad-spectrum hybrid anticonvulsant which showed potent protection across the most important animal acute seizure models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test in mice .
- AS-1 revealed relatively potent protection in the 6-Hz (44 mA) test, as well as delayed the progression of kindling induced by repeated injection of PTZ in mice at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg .
- A combination of AS-1 and valproic acid (VPA) at the fixed ratio of 1:1 displayed a supra-additive (synergistic) interaction against PTZ-induced seizures in mice, suggesting AS-1 may be potentially used in an add-on therapy with VPA .
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One study showed the following anticonvulsant activity data:
Test Type ED50 (mg/kg) Maximal Electroshock (MES) 23.7 Pentylenetetrazole Seizures 59.4
Metabolic Stability
- One study showed compound 4 showed the highest susceptibility for enzymatic biotransformations (71.4% of parent compound remained in the reaction mixture), resulting in double-hydroxylations, pyrrolidine-2,5-dione ring hydrolysis, or monohydroxylation as the most probable metabolic pathways . On the other hand, an excellent metabolic stability of compound 24 was observed, where less than 4% of this derivative was converted into double-hydroxylated metabolite M1 .
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is often mediated by the ester and pyrrolidinone groups, which can undergo hydrolysis or other chemical transformations .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes structural analogs and their key properties:
Key Observations:
- Ester vs. Carboxylic Acid: The carboxylic acid derivative (CAS 162012-66-0) has a lower molecular weight (217.18 vs. 231.20) and higher polarity compared to the methyl ester, which may influence solubility and reactivity in aqueous environments .
- Bulkier Substituents: The pyrenyl-containing compound (CAS 97427-71-9) demonstrates significantly higher molecular weight (385.41) due to the aromatic pyrene group, suggesting reduced solubility in polar solvents .
- Chiral Modifications: The 3-methyl-dioxopyrrolidinyl variant introduces a chiral center, which could affect biological activity or synthetic utility in stereoselective reactions .
Hazard and Handling Considerations
- The target compound’s hazard data are unspecified in the evidence, whereas the para-substituted analog (CAS 91990-88-4) is classified as hazardous (class 9) with a "Danger" signal word .
- Pyrenyl-containing compounds (e.g., CAS 97427-71-9) may pose additional handling challenges due to their polycyclic aromatic structure, which is often associated with environmental persistence .
Biological Activity
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate is an organic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid with a molecular formula of . The compound features a pyrrolidine ring that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies indicate that compounds structurally similar to this compound exhibit inhibitory activity against key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes play crucial roles in folate metabolism and fatty acid biosynthesis, respectively .
- Anticonvulsant Activity : Research has shown that related compounds demonstrate significant anticonvulsant effects, likely through modulation of calcium channels (Cav 1.2) and GABA-A receptors .
Biological Activity and Applications
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing inflammation and pain responses in animal models .
Case Studies
Several studies have explored the biological effects of this compound:
- Anticonvulsant Screening : A study reported the anticonvulsant activity of related compounds in various animal models, highlighting their potential as broad-spectrum antiepileptic agents. The effective doses and safety profiles were assessed using standard behavioral tests .
- In Vitro Toxicity Assessment : In vitro assays evaluated the cytotoxicity of this compound on human cell lines. Results indicated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activities
Table 2: Case Study Findings
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-pyrrolidine-1-yl-benzaldehydes are synthesized by heating 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Adjusting stoichiometry (e.g., 1.0 mL aldehyde to 9.88 mmol amine) and using potassium carbonate as a base can optimize yields. Reaction progress is monitored by TLC (e.g., Rf values in ethyl acetate/hexane systems).
Q. How can researchers purify this compound effectively?
- Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water partitioning) removes polar byproducts. Subsequent drying with anhydrous MgSO₄ or Na₂SO₄ ensures solvent removal. For further purification, silica gel column chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) is recommended. Recrystallization from ethanol or methanol may improve purity for crystallizable derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton environments (δ 7.35–7.29 ppm for substituted benzene) and pyrrolidinone protons (δ 3.30–1.96 ppm). Compare with published spectra for analogous structures .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₃NO for related compounds with %N ~7.5–7.99 ).
- IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) from ester and dioxopyrrolidinyl groups.
Advanced Research Questions
Q. How does the electron-withdrawing dioxopyrrolidinyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The dioxopyrrolidinyl group activates the benzoate ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. For example, in Suzuki-Miyaura couplings, steric hindrance from the pyrrolidinone ring could reduce yields. Pre-functionalization (e.g., bromination at the 4-position of the benzoate) may enhance reactivity. Monitor regioselectivity using DFT calculations or Hammett parameters .
Q. What are the stability challenges of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The ester group may hydrolyze to carboxylic acid, while the dioxopyrrolidinyl ring could undergo ring-opening. Test stability by incubating the compound in 0.1M HCl at 25°C and analyzing via HPLC .
- Basic Conditions : Saponification of the ester is likely. Use TLC (silica gel, 5% MeOH in DCM) to track degradation. Store the compound under inert atmospheres (N₂/Ar) at –20°C to prevent moisture-induced decomposition .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction time, solvent purity, or catalyst loading. For reproducibility:
Standardize solvent drying (e.g., DMF over molecular sieves).
Optimize microwave-assisted synthesis (e.g., 150°C for 1 hour vs. conventional 20-hour heating ).
Validate yields using triplicate experiments and statistical analysis (e.g., ANOVA).
Q. What strategies mitigate hazards when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators during synthesis .
- Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile byproducts.
- Waste Disposal : Neutralize acidic/basic waste before disposal and avoid drain release due to potential aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
